molecular formula C12H13N5 B011803 Adenine, 7,8-dihydro-N-benzyl- CAS No. 102366-79-0

Adenine, 7,8-dihydro-N-benzyl-

Cat. No. B011803
M. Wt: 227.27 g/mol
InChI Key: VCFTZBXEGUKNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenine, 7,8-dihydro-N-benzyl-, commonly known as benzyladenine (BA), is a synthetic cytokinin that is widely used in plant research. It was first synthesized in 1963 by Miller and Skoog as a plant growth regulator. Since then, it has been extensively studied for its effects on plant growth and development.

Scientific Research Applications

Benzyladenine is widely used in plant research as a plant growth regulator. It has been shown to promote cell division, increase shoot and root growth, delay senescence, and enhance stress tolerance. It is also used in tissue culture for the regeneration of plants from explants.

Mechanism Of Action

Benzyladenine acts as a cytokinin, which is a class of plant hormones that promote cell division and growth. It binds to cytokinin receptors and activates a signaling pathway that leads to the activation of genes involved in cell division and growth. It also regulates the balance between cytokinins and other plant hormones such as auxins, which are involved in plant growth and development.

Biochemical And Physiological Effects

Benzyladenine has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division, increases shoot and root growth, delays senescence, and enhances stress tolerance. It also regulates the balance between cytokinins and other plant hormones such as auxins, which are involved in plant growth and development.

Advantages And Limitations For Lab Experiments

Benzyladenine is a widely used plant growth regulator in plant research. Its advantages include its ability to promote cell division, increase shoot and root growth, delay senescence, and enhance stress tolerance. Its limitations include its potential toxicity at high concentrations and its effects on the balance between cytokinins and other plant hormones such as auxins.

Future Directions

There are several future directions for research on benzyladenine. One area of research is the development of new synthetic cytokinins that have improved properties over benzyladenine. Another area of research is the identification of the genes involved in the cytokinin signaling pathway and their regulation. This could lead to the development of new plant growth regulators that are more specific and effective. Finally, the application of benzyladenine in agriculture and horticulture could be further explored to improve crop yields and quality.

Synthesis Methods

Benzyladenine can be synthesized by a variety of methods, but the most common method is by the reaction of adenine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization.

properties

CAS RN

102366-79-0

Product Name

Adenine, 7,8-dihydro-N-benzyl-

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

N-benzyl-8,9-dihydro-7H-purin-6-amine

InChI

InChI=1S/C12H13N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,8,14H,6-7H2,(H2,13,15,16,17)

InChI Key

VCFTZBXEGUKNCA-UHFFFAOYSA-N

SMILES

C1NC2=C(N1)N=CN=C2NCC3=CC=CC=C3

Canonical SMILES

C1NC2=C(N1)N=CN=C2NCC3=CC=CC=C3

Other CAS RN

102366-79-0

synonyms

N-benzyl-8,9-dihydro-7H-purin-6-amine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.